molecular formula C22H22O11 B15093900 2-O-cinnamoyl-1-O-galloyl-beta-D-glucose

2-O-cinnamoyl-1-O-galloyl-beta-D-glucose

Cat. No.: B15093900
M. Wt: 462.4 g/mol
InChI Key: FISMJUPMCGKNNX-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-cinnamoyl-1-O-galloyl-beta-D-glucose typically involves the esterification of glucose derivatives with cinnamic acid and gallic acid. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of esterification and purification through chromatography can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

2-O-cinnamoyl-1-O-galloyl-beta-D-glucose can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) for hydrolysis.

Major Products

    Oxidation: Quinones derived from the galloyl moiety.

    Reduction: Dihydrocinnamoyl derivatives.

    Substitution: Gallic acid, cinnamic acid, and glucose.

Scientific Research Applications

Mechanism of Action

The biological effects of 2-O-cinnamoyl-1-O-galloyl-beta-D-glucose are primarily attributed to its ability to interact with various molecular targets:

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+

InChI Key

FISMJUPMCGKNNX-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O

Origin of Product

United States

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